

In-depth Technical Guide: The Crystal Structure of 1,5-Dodecanediol

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For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current state of knowledge regarding the crystal structure of **1,5-dodecanediol**. The document addresses the lack of available crystallographic data for this specific molecule and offers a comparative analysis with a structurally related isomer, **1,12-dodecanediol**. Furthermore, a detailed, generalized experimental protocol for determining the crystal structure of small organic molecules is presented, along with a visual workflow.

Introduction to 1,5-Dodecanediol

1,5-Dodecanediol is a long-chain aliphatic diol with the molecular formula C₁₂H₂₆O₂. Its structure consists of a twelve-carbon chain with hydroxyl groups located at the first and fifth positions. This molecule holds potential interest in various fields, including materials science and drug delivery, due to the influence of its hydroxyl groups on its chemical and physical properties, such as solubility, polarity, and hydrogen bonding capabilities. A definitive understanding of its solid-state structure through single-crystal X-ray diffraction is crucial for predicting its behavior in different applications.

Crystal Structure of 1,5-Dodecanediol: Current Status



As of the latest literature and database reviews, the crystal structure of **1,5-dodecanediol** has not been experimentally determined or is not publicly available. Major crystallographic databases, including the Cambridge Structural Database (CSD), do not contain an entry for this compound. Therefore, quantitative crystallographic data such as unit cell parameters, space group, and atomic coordinates for **1,5-dodecanediol** cannot be provided at this time.

Comparative Analysis with 1,12-Dodecanediol

To provide context and an example of crystallographic data for a similar long-chain diol, the crystal structure of the isomer 1,12-dodecanediol is presented below. It is imperative to note that this data is for a different molecule and should not be used to infer the precise structural characteristics of **1,5-dodecanediol**. The difference in the positions of the hydroxyl groups will significantly influence the intermolecular hydrogen bonding and crystal packing.

The crystal structure of 1,12-dodecanediol was reported by Thalladi, V. R., Gehrke, A., & Boese, R. in 1998 and is deposited in the Cambridge Structural Database with the deposition number CCDC 129501.

Table 1: Crystallographic Data for 1,12-Dodecanediol



Parameter	Value
Chemical Formula	C12H26O2
Formula Weight	202.33 g/mol
Crystal System	Monoclinic
Space Group	P21/c
Unit Cell Dimensions	a = 8.893(2) Å
b = 5.556(1) Å	
c = 26.542(5) Å	
α = 90°	_
β = 91.56(3)°	_
y = 90°	_
Volume	1311.5(5) Å ³
Z	4
Calculated Density	1.024 g/cm ³

Experimental Protocol for Crystal Structure Determination

The determination of the crystal structure of a small organic molecule like **1,5-dodecanediol** involves a series of precise experimental steps. The following is a generalized protocol for single-crystal X-ray diffraction.

Crystallization

The initial and often most challenging step is to grow high-quality single crystals of the compound. The crystal should ideally be between 0.1 and 0.5 mm in all dimensions, with a well-defined shape and no visible defects. Common crystallization techniques for small organic molecules include:



- Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals as the solution becomes supersaturated.
- Vapor Diffusion: A solution of the compound is placed in a small, open container inside a
 larger sealed container that holds a more volatile solvent in which the compound is less
 soluble (the anti-solvent). The vapor of the anti-solvent slowly diffuses into the compound's
 solution, reducing its solubility and inducing crystallization.
- Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled.
 The solubility decreases with temperature, leading to crystal formation.

Crystal Mounting and Data Collection

A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryo-loop and a cryo-protectant if data is to be collected at low temperatures (e.g., 100 K) to minimize thermal motion and radiation damage.

The mounted crystal is then placed on a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which diffracts the X-rays in a specific pattern of spots. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by a detector.

Data Processing and Structure Solution

The collected diffraction images are processed to determine the unit cell parameters and the intensities of the thousands of reflections. This data is then used to solve the crystal structure. For small molecules, direct methods are typically employed to determine the initial phases of the structure factors, which leads to an initial electron density map.

Structure Refinement

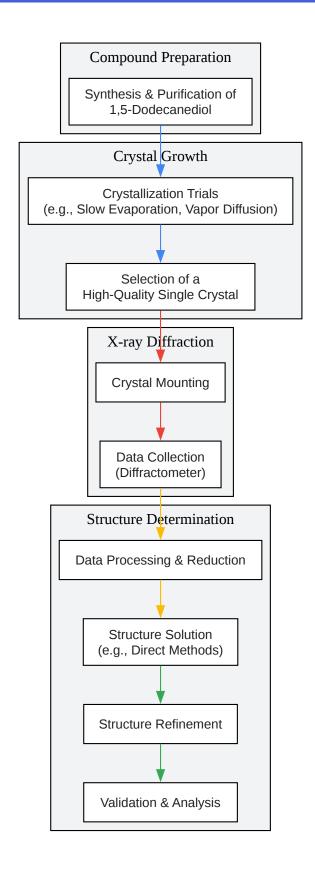
The initial model of the structure is then refined against the experimental diffraction data. This is an iterative process of adjusting atomic positions, and thermal displacement parameters to improve the agreement between the calculated and observed structure factors. The quality of the final structure is assessed using metrics such as the R-factor.



Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow for determining the crystal structure of a small organic molecule.





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General workflow for crystal structure determination.



Conclusion

While the crystal structure of **1,5-dodecanediol** remains to be determined, this guide provides the necessary context for researchers in the field. The provided crystallographic data for the related isomer, **1,12-dodecanediol**, serves as a useful, albeit distinct, reference point. The detailed experimental protocol and workflow diagram offer a clear roadmap for any future endeavors to elucidate the solid-state structure of **1,5-dodecanediol**, which will be a valuable contribution to the fields of chemistry and materials science.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com